Mpp-pica

Description

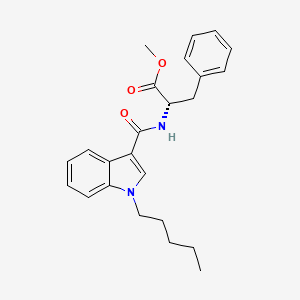

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H28N2O3 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

methyl (2S)-2-[(1-pentylindole-3-carbonyl)amino]-3-phenylpropanoate |

InChI |

InChI=1S/C24H28N2O3/c1-3-4-10-15-26-17-20(19-13-8-9-14-22(19)26)23(27)25-21(24(28)29-2)16-18-11-6-5-7-12-18/h5-9,11-14,17,21H,3-4,10,15-16H2,1-2H3,(H,25,27)/t21-/m0/s1 |

InChI Key |

UQARIILONQLMLN-NRFANRHFSA-N |

Isomeric SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OC |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)OC |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Mpp Pica and Its Research Analogs

Synthetic Methodologies for Indole (B1671886)/Indazole Core Construction in PICA Structures

The synthesis of PICA structures, including MPP-PICA, relies on the efficient construction of the central indole or indazole heterocyclic core. The indole moiety occupies a significant position in heterocyclic chemistry, forming the framework of many natural products and synthetic bioactive compounds. nih.gov Various strategies exist for building these cores.

For indole core construction, the Fischer indole synthesis is a well-established and practical method. rsc.orgresearchgate.netwikipedia.org This reaction typically involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The process involves the formation of a phenylhydrazone, which then undergoes isomerization and a acs.orgacs.org-sigmatropic rearrangement to yield the indole ring system. wikipedia.org Palladium-catalyzed reactions starting from o-haloaniline are also effective for constructing the indole core by generating new carbon-carbon and carbon-nitrogen bonds with appropriate unsaturated units. rsc.org Another approach involves the acs.orgacs.org-sigmatropic rearrangement of N-oxyenamines, generated from N-arylhydroxylamines and conjugated terminal alkynes, providing access to polysubstituted indoles. nih.gov

The synthesis of indazole cores, which are also found in related synthetic cannabinoids, often involves the incorporation of an N-N motif, frequently via a hydrazine (B178648) precursor or the formation of a diazo species. diva-portal.org Methods utilizing mild operating conditions to react aromatic carbonyl compounds with a nitrogen source to form oximes, which are subsequently converted to 1H-indazoles, have also been developed. google.com A [3+2] annulation approach from arynes and hydrazones can also construct the 1H-indazole skeleton. organic-chemistry.org

Strategic Functional Group Derivatization and Amino Acid Moiety Incorporation

Functional group derivatization is a critical step in synthesizing this compound and its research analogs, allowing for the attachment of various substituents, including the characteristic amino acid moiety. Derivatization techniques are employed to modify functional groups such as hydroxyl, thiol, amino, carbonyl, and carboxyl groups. researchgate.net These modifications can enhance properties like volatility for gas chromatography or introduce features for detection or further reaction. researchgate.netsigmaaldrich.com

The incorporation of the amino acid moiety is a defining feature of PICA structures. For this compound, this involves coupling methyl L-phenylalaninate to an indole-3-carboxylic acid derivative. acs.orgacs.org This coupling is typically achieved using amide coupling reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). acs.org The amino acid moiety is attached via an amide linkage between the carboxyl group of the indole/indazole core and the amino group of the amino acid ester. wikipedia.org Research exploring a library of proteinogenic amino acids and their enantiomers based on the 5F-PICA scaffold highlights the systematic derivatization possible at this position. nih.gov

Enantiospecific Synthesis and Chiral Separation of Stereoisomers

Chirality is an important consideration for compounds like this compound, which contains a chiral center at the alpha-carbon of the phenylalanine moiety. Enantiospecific synthesis aims to produce a single enantiomer, while chiral separation is used to separate enantiomers from a racemic mixture. nih.gov

While the indole core itself is achiral, the incorporation of chiral building blocks, such as protected amino acids with defined stereochemistry, introduces chirality into the final PICA structure. rsc.orgacs.org The use of methyl L-phenylalaninate, for instance, dictates the (S)-configuration at the alpha-carbon in this compound. acs.orgacs.org

Chiral separation techniques are essential for analyzing and obtaining pure enantiomers of PICA analogs. High-performance liquid chromatography (HPLC) is a widely used method for chiral separation, often employing chiral stationary phases (CSPs) to differentiate enantiomers based on their differential interactions. nih.govchiralpedia.com Other chromatographic techniques like gas chromatography (GC) and supercritical fluid chromatography (SFC), as well as capillary electrophoresis (CE), are also utilized for chiral analysis. nih.govchiralpedia.com Research has demonstrated the application of chiral HPLC separation methods for analyzing synthetic cannabinoids. core.ac.uk

Advanced Analytical Techniques for Comprehensive Structural Confirmation in Research

Comprehensive structural confirmation of this compound and its research analogs is crucial in chemical research. Multiple analytical techniques are employed to verify the synthesized structure and characterize the compound's properties. scispace.com

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly high-resolution LC-MS (LC-HRMS) such as LC-quadrupole time-of-flight-MS (LC-QTOF-MS), are fundamental techniques for identifying and characterizing synthetic cannabinoids. swafs.usnih.govresearchgate.netresearchgate.net These methods provide information about the molecular weight and fragmentation pattern of the compound, aiding in structural identification. cfsre.org

Nuclear magnetic resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques like COSY, HSQC, H2BC, HMBC, and HSQC-TOCSY, is invaluable for detailed structural elucidation, providing information about the connectivity and spatial arrangement of atoms within the molecule. nih.govresearchgate.netresearchgate.netacs.org

Other spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, and techniques like X-ray diffraction, can provide complementary structural information. researchgate.net Comparison of analytical data with acquired reference materials is a standard practice for confirming the identity of synthesized compounds. cfsre.org

Research Findings Example:

A study investigating the synthesis and in vitro cannabinoid receptor 1 activity of recently detected synthetic cannabinoids, including 5F-MPP-PICA, reported the synthesis of 5F-MPP-PICA by coupling 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with methyl L-phenylalaninate hydrochloride using general amide coupling procedures. acs.orgacs.org The synthesized compound was characterized, and its potency at the CB1 receptor was determined. acs.org

Data Table Example:

While specific detailed synthesis parameters (e.g., yields for each step) for this compound were not consistently available across sources in a format suitable for a comprehensive data table here, the general synthetic route involves coupling steps. An example of how synthetic yield data might be presented in research is shown below, based on the synthesis of 5F-MPP-PICA:

| Reactants | Product | Procedure Type | Yield (%) |

| 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, methyl L-phenylalaninate hydrochloride | 5F-MPP-PICA | General Procedure A | 84 |

Note: This table is illustrative and based on a specific reported synthesis of 5F-MPP-PICA. acs.org

Molecular Pharmacology and Receptor Binding Dynamics of Mpp Pica

Cannabinoid Receptor (CB1 and CB2) Agonism and Efficacy Profiling

MPP-PICA and its close structural analogs, such as 5F-MPP-PICA, function as agonists at both cannabinoid CB1 and CB2 receptors. Agonism refers to the ability of a ligand to bind to a receptor and activate it, thereby initiating a cellular response. Efficacy describes the maximum response that an agonist can produce relative to a reference agonist.

Research indicates that many SCRAs, including those related to the PICA and PINACA series, are potent and highly efficacious agonists at CB1 receptors. Studies using fluorescence-based membrane potential assays have shown that these compounds can induce robust functional responses at both CB1 and CB2 receptors. wikipedia.orgfrontiersin.orgwikipedia.orgnih.govvulcanchem.com For instance, 5F-MDMB-PICA, a related indole-based SCRA, has been reported to be a potent agonist of both CB1 and CB2 receptors with nanomolar EC₅₀ values, indicating high potency in eliciting a functional response. wikipedia.org The efficacy of these compounds is often comparable to or even greater than that of potent reference agonists like CP55,940 and significantly higher than that of the partial agonist Δ⁹-tetrahydrocannabinol (THC). frontiersin.orgvulcanchem.comwikipedia.orgguidetopharmacology.orghandwiki.org

Quantitative Assessment of Ligand-Receptor Binding Affinity

Ligand-receptor binding affinity is a quantitative measure of how strongly a compound binds to its target receptor. This is typically determined through in vitro radioligand binding assays, where the ability of a compound to displace a known radiolabeled ligand from the receptor is measured, yielding a Ki (dissociation constant) or pKi (-log₁₀ Ki) value. A lower Ki or higher pKi indicates higher binding affinity.

Studies on this compound and related SCRAs have provided data on their binding affinities for human CB1 and CB2 receptors. Many compounds within this class exhibit moderate to high affinity for both receptor subtypes. wikipedia.orgwikipedia.orgnih.govunife.it For example, competitive binding assays have shown that various synthetic cannabinoids, including those with the indole (B1671886) core found in this compound, possess Ki values in the nanomolar range for CB1. unife.itguidetopharmacology.org The structural features of these compounds, such as the heterocyclic core and the pendant amino acid side chain, significantly influence their binding affinity. wikipedia.orgunife.itguidetopharmacology.org

While direct binding affinity data specifically for this compound may be limited in the immediately available literature, data from closely related compounds like 5F-MPP-PICA and other proteinogenic amino acid-derived SCRAs provide insights into the likely high affinity of this compound for cannabinoid receptors. wikipedia.orgwikipedia.orgnih.govmdpi.comunife.it

Here is a representative table illustrating binding affinity data (pKi) for CB1 and CB2 receptors for some SCRAs, including those structurally related to this compound:

| Compound Class (Example) | CB1 pKi (M) | CB2 pKi (M) | Reference |

| Proteinogenic amino acid-derived SCRAs (General Range) | < 5 to 8.89 ± 0.09 | 5.49 ± 0.03 to 9.92 ± 0.09 | wikipedia.orgwikipedia.orgnih.gov |

| Indazole core SCRAs (General Range) | 7.4 to 9.77 | 8.0 to 9.92 | wikipedia.orgnih.gov |

| Indole core SCRAs (General Range) | 6.8 to 8.5 | 7.0 to 9.4 | wikipedia.orgnih.gov |

| 7-Azaindole core SCRAs (General Range) | 5.6 to 8.1 | 7.0 to 8.8 | wikipedia.orgnih.gov |

Elucidation of G-Protein Signaling Pathway Modulation by this compound

Cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o). Upon agonist binding, the receptor undergoes a conformational change that facilitates the dissociation of the Gαi/o subunit from the Gβγ dimer, leading to downstream signaling events, such as the inhibition of adenylyl cyclase activity and subsequent reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels.

Studies investigating the G-protein signaling modulated by SCRAs, including those structurally related to this compound, utilize various assays such as GTPγS binding assays or assays measuring Gαi/o dissociation or cAMP inhibition. These studies confirm that SCRAs activate G protein signaling pathways downstream of CB1 and CB2 receptors. wikipedia.orgvulcanchem.comwikipedia.orgunibe.chnih.gov

While many SCRAs effectively activate G protein signaling, variations in potency and efficacy have been observed depending on the specific compound and the assay used. unibe.chnih.gov Compared to Δ⁹-THC, which acts as a partial agonist, many SCRAs, including those related to this compound, demonstrate higher efficacy in stimulating G protein activation at CB1 receptors. wikipedia.orghandwiki.orgunibe.ch This elevated efficacy in G protein signaling is considered a potential factor contributing to the pronounced effects associated with SCRA use. wikipedia.orghandwiki.org

Characterization of Beta-Arrestin Recruitment and Receptor Signaling Bias

Beyond G protein coupling, activated GPCRs can also recruit beta-arrestin proteins, which play roles in receptor desensitization, internalization, and the activation of alternative signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway. Signaling bias refers to the phenomenon where a ligand preferentially activates one signaling pathway over another (e.g., G protein signaling vs. beta-arrestin recruitment).

Research on SCRAs has increasingly focused on characterizing beta-arrestin recruitment and assessing potential signaling bias. Assays measuring beta-arrestin translocation to the activated receptor are commonly employed for this purpose. guidetopharmacology.orgunibe.chwikidoc.orgoup.comguidetopharmacology.org Studies have shown that many SCRAs induce beta-arrestin recruitment to CB1 receptors. guidetopharmacology.orgunibe.chguidetopharmacology.org

Comparative Analysis of Receptor Interactions with Endogenous Cannabinoids and Related Synthetic Agonists

Comparing the receptor interactions of this compound and related SCRAs with endogenous cannabinoids (such as Anandamide and 2-Arachidonoylglycerol) and other synthetic agonists (like Δ⁹-THC and CP55,940) highlights key differences in their molecular pharmacology.

Endogenous cannabinoids like Anandamide and 2-AG are natural ligands for CB1 and CB2 receptors. They are typically considered partial agonists or full agonists depending on the specific pathway and cellular context. frontiersin.orgwikipedia.org Δ⁹-THC, the primary psychoactive component of cannabis, is generally characterized as a partial agonist at CB1 receptors. wikipedia.orgunibe.chwikipedia.org CP55,940 is a synthetic analog of THC and is often used as a reference full agonist for cannabinoid receptors. frontiersin.orgunibe.chwikipedia.org

In contrast to the partial agonism of Δ⁹-THC, this compound and many other SCRAs are known for their high potency and high efficacy, particularly at CB1 receptors. frontiersin.orgvulcanchem.comwikipedia.orgguidetopharmacology.orghandwiki.orgunibe.chwikipedia.orgwikipedia.org This means that lower concentrations of these synthetic compounds are required to elicit a response, and the maximum response they can produce is often greater than that of THC. The high efficacy of SCRAs at CB1 receptors, compared to the lower efficacy of THC, is frequently cited as a potential reason for the more pronounced and sometimes severe effects associated with SCRA intoxication. frontiersin.orgwikipedia.orghandwiki.org

While both endogenous cannabinoids and SCRAs target the same receptors, differences in binding kinetics, receptor residence time, and the precise conformational changes induced upon binding can lead to distinct downstream signaling profiles and ultimately different physiological outcomes. Research continues to delineate these subtle yet significant differences in receptor interaction profiles.

| Compound | Receptor(s) Targeted | Typical Efficacy (Relative to Full Agonist) | Notes |

| Anandamide | CB1, CB2 | Partial to Full | Endogenous cannabinoid |

| 2-Arachidonoylglycerol (2-AG) | CB1, CB2 | Partial to Full | Endogenous cannabinoid |

| Δ⁹-Tetrahydrocannabinol (THC) | CB1, CB2 | Partial | Phytocannabinoid |

| CP55,940 | CB1, CB2 | Full | Synthetic reference agonist |

| This compound / Related SCRAs | CB1, CB2 | High (often > THC) | Synthetic cannabinoid receptor agonists |

Structure Activity Relationship Sar Studies of Mpp Pica Derivatives

Influence of Core Scaffold Modifications (Indole vs. Indazole) on Pharmacological Profile

The core scaffold is a fundamental structural element of synthetic cannabinoids, and modifications to this region can significantly impact the pharmacological profile. A key comparison in SCRA SAR is between indole (B1671886) and indazole core structures. Research indicates that the indazole core generally confers higher binding affinity and potency at both CB1 and CB2 receptors compared to the indole core. wikipedia.orgwikipedia.orgnih.govwikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgiiab.mevulcanchem.com

Studies comparing analogous compounds with indole and indazole cores consistently demonstrate this trend. For instance, indazole-derived SCRAs have shown CB1 binding affinities (Ki) ranging from 0.17 to 39 nM, while indole-derived counterparts exhibit Ki values between 0.95 and 160 nM. wikipedia.org Similarly, indazoles have demonstrated equal or greater potency at CB1 (pEC50 = 6.31–9.39) compared to indoles (pEC50 = <5–8.57). wikipedia.org This suggests that the presence of the additional nitrogen atom in the indazole ring system plays a favorable role in receptor interaction.

While the indazole core often leads to higher potency at CB1, the differentiation between heterocyclic cores can be less pronounced for CB2 receptor activation, depending on other substituents on the molecule. wikipedia.org

Impact of N-Alkyl Chain Substitutions (e.g., Fluoropentyl Moiety) on Receptor Binding and Activity

The N-alkyl chain, attached to the nitrogen atom of the indole or indazole core, is another critical pharmacophore influencing SCRA activity. The length and nature of this chain, including the presence of halogen substituents like fluorine, significantly affect receptor binding and functional activity. wikipedia.orgguidetopharmacology.orgwikipedia.org

For many SCRAs, an N-alkyl chain of approximately five carbons, such as the pentyl or 5-fluoropentyl moiety found in 5F-MPP-PICA, appears to be optimal for potent CB1 receptor activation. wikipedia.orgwikipedia.org The introduction of a fluorine atom, as in the 5-fluoropentyl chain, is a common modification in synthetic cannabinoids, often employed to enhance psychoactive effects and potentially alter metabolic stability or receptor interaction wikipedia.orgwikidata.org.

Studies have assessed the impact of different N-alkyl tails. For example, within a series of cumyl-indole and cumyl-indazole carboxamides, the optimal chain length for CB1 activation approximated an n-pentyl tail. wikipedia.org The 5-fluoropentyl group is considered a "haloalkyl" substitution and falls under structural classes often targeted by legislation due to their association with potent cannabinoid activity. wikidata.org

Role of Amino Acid Head Group and Side Chain Diversity (e.g., Phenylalanine Derivatives)

The amino acid-derived head group, linked to the core scaffold via an amide or ester linker, is a primary determinant of SCRA potency and efficacy. MPP-PICA itself features a phenylalanine methyl ester head group. Variations in the amino acid and its ester or amide modification lead to substantial differences in cannabinoid receptor interaction. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org

Comparisons between derivatives featuring different amino acid head groups reveal clear SAR trends. Tert-leucine derivatives (e.g., MDMB- and ADB-compounds) are frequently the most potent ligands for both CB1 and CB2 receptors, often showing higher affinities and potencies than other amino acid derivatives. wikipedia.orgwikipedia.orgwikipedia.org Phenylalanine methyl esters (MPP-compounds), like this compound, generally exhibit better affinities and potencies compared to valine derivatives (MMB- and AB-compounds). wikipedia.orgwikipedia.org

Conversely, switching from a methyl ester (MPP) to a terminal amide (APP) in phenylalanine derivatives can be detrimental to CB1 potency. wikipedia.org For instance, phenylalaninamides (APP) have shown lower affinity and potency compared to tert-leucine and valine derivatives. wikipedia.org While phenylalaninamides combined with an indazole core might maintain full efficacy, their potency can be reduced when combined with other core scaffolds. wikipedia.org

The diversity in amino acid head groups, including glycine, alanine, serine, threonine, leucine, isoleucine, proline, tyrosine, tryptophan, lysine, methionine, and glutamine derivatives, provides a broad range for exploring receptor-ligand interactions. wikipedia.org

The following table illustrates the relative binding affinities and potencies of selected amino acid derivatives based on reported data:

| Amino Acid Derivative | Relative CB1 Affinity/Potency | Relative CB2 Affinity/Potency | Source |

| tert-Leucine (MDMB/ADB) | Highest | Highest | wikipedia.orgwikipedia.orgwikipedia.org |

| Phenylalanine Methyl Ester (MPP) | Intermediate (generally better than Valine) | Intermediate (generally better than Valine) | wikipedia.orgwikipedia.org |

| Valine (MMB/AB) | Lower than tert-Leucine and MPP | Lower than tert-Leucine and MPP | wikipedia.orgwikipedia.orgwikipedia.org |

| Phenylalaninamide (APP) | Generally Lower Potency/Submaximal Efficacy | Moderate Potency/Full Agonist Effect (at CB2) | wikipedia.orgwikipedia.orgwikipedia.org |

Assessment of Stereochemical Configuration Effects on Cannabinoid Receptor Interaction

Many synthetic cannabinoids, including those with amino acid head groups, contain chiral centers, leading to the existence of enantiomers. The stereochemical configuration at these centers can significantly influence their interaction with cannabinoid receptors. wikipedia.orgwikipedia.orgwikipedia.orgnih.gov

For chiral SCRAs, the (S)-enantiomer is often reported to be significantly more potent than the (R)-enantiomer. wikipedia.orgnih.gov Studies evaluating the activity of different enantiomers of amino acid-derived SCRAs have highlighted the importance of stereochemistry for receptor binding and functional activity, particularly when a beta-chiral center is present in the amino acid side chain. wikipedia.org

While a preference for natural enantiomers (often S) is observed for several amino acid derivatives at both CB1 and CB2 receptors, this is not a universal rule across all derivatives. wikipedia.orgwikipedia.org The CB2 receptor may exhibit less sensitivity to the stereochemical configuration of ligands compared to the CB1 receptor. wikipedia.orgoup.com

Mechanistic Insights into Linker Region Modifications and Associated Pharmacological Consequences

The linker region connects the core scaffold to the amino acid head group, typically through an amide or ester bond in this compound derivatives. Although seemingly minor, modifications within or around this linker region can lead to substantial changes in the pharmacological profile of SCRAs. nih.govwikipedia.orgguidetopharmacology.org

Subtle structural differences in the head moiety attached via the linker can result in dramatic increases in efficacy and potency at the CB1 receptor. nih.govwikipedia.orgguidetopharmacology.org For example, the addition of a single methyl group in the head moiety, as seen when comparing 5F-MMB-PICA to 5F-MDMB-PICA, has been shown to lead to a significant increase in CB1 receptor efficacy and potency. nih.govwikipedia.orgnih.gov

In Vitro Biochemical and Cellular Mechanisms of Mpp Pica Action

Investigation of Cellular Signaling Pathway Perturbations (e.g., Cyclic AMP (cAMP) Modulation)

While direct studies specifically detailing MPP-PICA's modulation of cyclic AMP (cAMP) signaling were not prominently found in the search results, related synthetic cannabinoids are known to interact with pathways involving G protein-coupled receptors (GPCRs), which are intricately linked to cAMP modulation. cAMP is a crucial second messenger involved in numerous cellular processes, with its levels regulated by adenylyl cyclase (AC) and phosphodiesterases (PDE) nih.govopen.edu. GPCRs, when activated by ligands, can stimulate or inhibit AC activity via G proteins, thereby increasing or decreasing intracellular cAMP levels nih.govopen.edu. The primary downstream effector of cAMP is protein kinase A (PKA), which phosphorylates various target proteins, influencing diverse cellular functions including metabolism, gene expression, and ion channel activity nih.govopen.edunih.gov. Given that many synthetic cannabinoids act as agonists at cannabinoid receptors, which are GPCRs, it is plausible that this compound could influence cAMP signaling through these receptors, although specific data for this compound were not retrieved. Studies on other synthetic cannabinoids or related compounds sometimes investigate effects on signaling pathways like ERK and p38 MAPK, which can be indirectly influenced by cAMP signaling plos.org.

Evaluation of Impact on Cell Metabolic Activity (e.g., in Human Brain Microvascular Endothelial Cells)

Research on the synthetic cannabinoid 5F-MDMB-PICA, which is structurally similar to this compound, has demonstrated an impact on the metabolic activity of human brain microvascular endothelial cells (HBMECs) nih.govnih.gov. A study utilizing the MTT assay showed that 5F-MDMB-PICA treatment significantly increased the metabolic rate of HBMECs in a concentration-dependent manner nih.govnih.gov. Concentrations ranging from 0.001 μM to 1 μM led to increased cell metabolism compared to untreated cells, with the highest increase (1.3-fold) observed at 1 μM nih.gov. This enhanced metabolic activity was also associated with the promotion of angiogenesis in HBMECs, indicated by increased tube formation and migration nih.govnih.gov. These findings suggest that synthetic cannabinoids like 5F-MDMB-PICA can influence the metabolic state and functional properties of brain endothelial cells in vitro.

Table 1: Effect of 5F-MDMB-PICA on HBMEC Metabolic Activity

| Concentration (μM) | Relative Metabolic Activity (Fold Change vs. Untreated) | p-value |

| 0.0001 | No significant change | > 0.05 |

| 0.001 | Increased | 0.0045 |

| 0.01 | Significantly Increased | < 0.0001 |

| 0.1 | Significantly Increased | < 0.0001 |

| 1 | Significantly Increased (1.3-fold) | < 0.0001 |

*Data based on findings for 5F-MDMB-PICA, a structurally similar compound to this compound nih.gov.

Analysis of Effects on Specific Cell Lines and Cellular Processes (e.g., Glutamate (B1630785) Transporter Expression in U87 Glioblastoma Cells)

Studies have investigated the effects of synthetic cannabinoids, including 5F-MDMB-PICA, on specific cell lines and processes, such as glutamate transporter expression in U87 glioblastoma cells nih.gov. Research indicates that 5F-MDMB-PICA can alter the metabolomic profile of U87 cells, which are of astrocytic origin and play a crucial role in regulating glutamate neurotransmission nih.govacs.org. Exposure to 5F-MDMB-PICA, particularly at higher concentrations (e.g., 100 μM), affected the abundance of numerous metabolites in U87 cells nih.gov. Enrichment analysis revealed that signaling pathways, including the glutamate neurotransmission pathway, were involved in these effects nih.gov. Furthermore, a concentration of 200 μM of 5F-MDMB-PICA was shown to reduce the expression of astrocytic glutamate transporter-1 (GLT-1) and glutamate-aspartate co-transporter (GLAST) nih.gov. This suggests that 5F-MDMB-PICA can impair key metabolic pathways in astrocytes and reduce the expression of transporters vital for glutamate homeostasis, potentially impacting neurotransmission nih.gov.

Identification and Characterization of Downstream Molecular Effectors

The downstream molecular effectors of this compound's action are likely linked to its interactions with cannabinoid receptors, primarily CB1 and CB2 receptors, as many synthetic cannabinoids act as agonists at these receptors ljmu.ac.uknih.govotago.ac.nznih.govresearchgate.net. Activation of these GPCRs triggers intracellular signaling cascades. For CB1 receptors, downstream effectors can involve the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAPK pathways (ERK, p38, JNK) otago.ac.nz. CB2 receptor activation also couples to G proteins and can influence similar pathways.

In the context of the observed effects, such as increased metabolic activity in HBMECs, downstream effectors could include pathways related to angiogenesis, such as the upregulation of vascular endothelial growth factor (VEGF), angiopoietin-1 (ANG-1), and angiopoietin-2 (ANG-2), as seen with 5F-MDMB-PICA nih.govnih.gov. Additionally, the phosphorylation levels of glycogen (B147801) synthase kinase-3β (GSK-3β) were found to be increased in 5F-MDMB-PICA-treated HBMECs, suggesting its involvement as a downstream effector nih.gov.

In U87 glioblastoma cells, the impact on glutamate transporter expression points to downstream effectors involved in the regulation of these transporters and associated metabolic pathways nih.gov. While the precise molecular links between synthetic cannabinoid exposure and reduced glutamate transporter expression require further characterization, potential effectors could include signaling molecules that influence gene expression or protein degradation pathways relevant to GLT-1 and GLAST nih.govresearchgate.net. The altered abundance of metabolites in these cells further suggests an impact on various enzymatic and transport proteins downstream of the initial receptor interaction nih.gov.

Identifying the complete spectrum of downstream molecular effectors for this compound necessitates detailed studies, likely involving techniques such as phosphoproteomics and transcriptomics, to map the full intracellular response to its binding.

In Vivo Preclinical Pharmacodynamic Investigations of Mpp Pica Analogs

Receptor-Mediated Functional Responses in Animal Models (e.g., Hypothermia and Catalepsy Induction)

Analogs of MPP-PICA have been demonstrated to produce characteristic cannabinoid-like effects in rodents, including dose-dependent hypothermia and catalepsy. nih.gov A comparative study in mice evaluated several 5F-pentylindole analogs, revealing varying potencies in inducing these functional responses. nih.gov

The administration of 5F-MDMB-PICA, 5F-CUMYL-PICA, 5F-MMB-PICA, and 5F-NNEI resulted in significant reductions in core body temperature and induced catalepsy-like states. nih.gov Notably, 5F-MDMB-PICA and 5F-CUMYL-PICA were found to be particularly potent in these assays. nih.gov In rats, 5F-MDMB-PICA also produced robust and long-lasting hypothermia and catalepsy. ojp.gov The effects observed are consistent with the activation of cannabinoid type 1 (CB1) receptors in the central nervous system. nih.gov

Comparative In Vivo Potency of this compound Analogs in Mice

| Compound | Hypothermia ED₅₀ (mg/kg) | Catalepsy ED₅₀ (mg/kg) |

|---|---|---|

| 5F-MDMB-PICA | 0.08 | 0.14 |

| 5F-CUMYL-PICA | 0.09 | 0.08 |

| 5F-MMB-PICA | 0.34 | 0.28 |

| 5F-NNEI | 0.23 | 0.46 |

| 5F-SDB-006 | > 3.0 | > 3.0 |

Data synthesized from Glatfelter et al., 2022. nih.gov

Neurochemical Modulations in Specific Brain Regions (e.g., Extracellular Dopamine (B1211576) Concentrations)

The impact of this compound analogs on neurotransmitter systems has been an area of investigation, with a focus on the mesolimbic dopamine pathway, which is critically involved in reward and motivation. In vivo microdialysis studies in mice have been employed to measure real-time changes in extracellular dopamine concentrations in brain regions like the nucleus accumbens.

Specifically, acute administration of 5F-MDMB-PICA has been shown to stimulate the release of dopamine in the nucleus accumbens shell of adolescent mice. nih.govmdpi.com Interestingly, this effect was not observed in adult mice, suggesting an age-dependent vulnerability to the neurochemical effects of this particular SCRA. nih.govmdpi.com The dose-response curve for this effect was bell-shaped, with the most significant increase in dopamine levels occurring at an intermediate dose. mdpi.com These findings indicate that this compound analogs can directly modulate the activity of the brain's reward circuitry, which may contribute to their abuse potential. nih.gov

Effect of 5F-MDMB-PICA on Dopamine in the Nucleus Accumbens of Adolescent Mice

| Treatment | Peak Change in Extracellular Dopamine (% of Baseline) |

|---|---|

| Vehicle | ~100% |

| 5F-MDMB-PICA (0.01 mg/kg) | ~150% |

Investigation of Cannabinoid Receptor Involvement via Antagonist Reversal Studies

To confirm the role of the CB1 receptor in mediating the observed functional responses, antagonist reversal studies are a critical component of in vivo pharmacological profiling. In these experiments, animals are pre-treated with a selective CB1 receptor antagonist, such as rimonabant, prior to the administration of the SCRA.

For the this compound analogs, including 5F-MDMB-PICA, 5F-CUMYL-PICA, 5F-MMB-PICA, and 5F-NNEI, the induction of hypothermia and catalepsy in mice was effectively blocked by pre-treatment with rimonabant. nih.govnih.gov This reversal of the cannabinoid-like effects provides strong evidence that these actions are mediated through the CB1 receptor. nih.gov The ability of a CB1 antagonist to prevent these in vivo effects is a hallmark of cannabinoid-like activity and confirms the primary mechanism of action for this class of compounds. nih.govnih.gov

Metabolic Biotransformation and Metabolite Identification of Mpp Pica

In Vitro Metabolism Studies Utilizing Hepatic Models (e.g., Human Liver Microsomes)

In vitro studies employing human hepatic models, such as pooled human liver microsomes (HLMs) and human hepatocytes, are widely used to investigate the metabolism of SCRAs like MPP-PICA. researchgate.netdls.com These models provide a controlled environment to observe the biotransformation of the parent compound by key drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). dls.commdpi.com

Incubation of this compound with human hepatocytes and HLMs has revealed extensive phase I and phase II metabolism. researchgate.netresearchgate.net Studies have shown that a significant proportion of the parent compound is metabolized relatively quickly in these systems. For instance, in one study, less than 7.5% of a related compound, MDMB-4en-PINACA, remained after a 1-hour incubation with HLMs. researchgate.net While specific quantitative data for this compound remaining after incubation in hepatic models were not consistently available across the search results, the identification of numerous metabolites indicates significant biotransformation. researchgate.net

Human hepatocytes are considered a gold standard in vitro model as they retain a wider range of metabolic activities compared to liver microsomes, including both phase I and phase II enzymes. dls.commdpi.com Liver microsomes, primarily containing CYP and UGT enzymes, are particularly useful for studying phase I transformations and glucuronidation. dls.com

Identification and Structural Characterization of Phase I and Phase II Metabolites

Metabolite identification of this compound is typically performed using advanced analytical techniques, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) or quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). ojp.govresearchgate.net These techniques allow for the separation of metabolites and the determination of their accurate masses and fragmentation patterns, which are crucial for structural elucidation. researchgate.netacs.org

Studies have identified a variety of phase I and phase II metabolites for this compound. One study reported the identification of 22 5F-MDMB-PICA metabolites (labeled A1 to A22) from hepatocyte incubations and urine samples. researchgate.net Another study focusing on a related compound, 5F-EDMB-PICA, identified 10 phase I metabolites in human urine. researchgate.net

Common phase I transformations observed for this compound and similar SCRAs include hydroxylation, oxidative defluorination, dehydrogenation, and ester hydrolysis. researchgate.net Phase II metabolism primarily involves glucuronidation. researchgate.netresearchgate.net

Interactive Table 1: Examples of Identified Metabolites of 5F-MDMB-PICA (this compound)

| Metabolite Type | Description | Detection Source (Examples) |

| Ester Hydrolysis Metabolite | Product of ester bond cleavage. | Hepatocytes, Urine, Blood, Cerebrospinal Fluid researchgate.netnih.gov |

| Oxidative Defluorination Metabolite | Removal of fluorine with oxidation. | Hepatocytes, Urine, Blood, Cerebrospinal Fluid researchgate.netnih.gov |

| Hydroxylation Metabolite | Addition of a hydroxyl group. | Hepatocytes, Urine researchgate.netnih.gov |

| Ester Hydrolysis + Oxidative Defluorination Metabolite | Combination of both transformations. | Hepatocytes, Urine researchgate.net |

| N-pentanoic acid metabolite | Further oxidation of the pentyl side chain. | Urine researchgate.net |

| Glucuronide Metabolites | Conjugation with glucuronic acid (Phase II). | Hepatocytes, Urine researchgate.netresearchgate.net |

The identification of specific metabolites, such as the ester hydrolysis product and the oxidative defluorination product, is particularly important as these have been suggested as potential biomarkers for detecting this compound use in biological samples, even when the parent compound is no longer detectable. ojp.govresearchgate.netnih.gov

Elucidation of Major Metabolic Pathways (e.g., Hydroxylation, Ester Hydrolysis)

The major metabolic pathways of this compound involve a combination of phase I and phase II reactions. Ester hydrolysis is consistently reported as a prominent metabolic pathway for this compound and structurally related SCRAs containing an ester linkage. researchgate.netresearchgate.netspringermedizin.de This reaction cleaves the ester bond, resulting in the formation of a carboxylic acid metabolite. caymanchem.com

Hydroxylation is another significant phase I pathway, occurring at various positions on the molecule, including the indole (B1671886) core and the pentyl side chain. researchgate.netnih.gov Oxidative defluorination of the fluoropentyl side chain is also a notable metabolic transformation. researchgate.netnih.gov These phase I reactions can occur individually or in combination, leading to a diverse array of metabolites. researchgate.net

Following phase I transformations, metabolites can undergo phase II conjugation, primarily glucuronidation. researchgate.netresearchgate.net Glucuronidation increases the water solubility of the metabolites, facilitating their excretion from the body. diva-portal.org

The metabolic pathway can include hydrolysis of the ester group, hydroxylation, double bond oxidation, further oxidation to N-pentanoic acid, dehydrogenation, and combinations of these reactions. researchgate.net Similar biotransformations have been observed for other indazole-3-carboxamide-type SCRAs with a 5-fluoropentyl side chain. researchgate.net

Interactive Table 2: Major Metabolic Pathways of this compound

| Metabolic Pathway | Description |

| Ester Hydrolysis | Cleavage of the ester bond. |

| Hydroxylation | Introduction of hydroxyl groups. |

| Oxidative Defluorination | Removal of fluorine atom with concomitant oxidation. |

| Dehydrogenation | Removal of hydrogen atoms. |

| Oxidation to N-pentanoic acid | Further oxidation of the pentyl chain after other transformations. |

| Glucuronidation (Phase II) | Conjugation of metabolites with glucuronic acid. |

Examination of Structural Variations' Influence on Metabolic Profiles

Structural variations within the SCRA class significantly influence their metabolic profiles. Studies comparing the metabolism of different SCRAs have highlighted how modifications to the core structure (e.g., indole versus indazole), the linker region, and the side chains affect the dominant metabolic pathways. springermedizin.denih.gov

For instance, the type of amino acid ester or amide moiety can impact the extent of hydrolysis. Methyl valinate (MMB) and ethyl valinate (EMB) SCRAs have shown extensive ester hydrolysis, which is less dominant for methyl tert-leucinate (MDMB) SCRAs. researchgate.netspringermedizin.de this compound, being a methyl tert-leucinate derivative, would likely exhibit a metabolic profile where ester hydrolysis is significant but potentially less dominant compared to some valinate derivatives, with hydroxylation and dihydrodiol formation becoming more prominent. researchgate.netspringermedizin.de

These structure-metabolism relationships (SMRs) are valuable for predicting the potential metabolites of newly emerging SCRAs based on their structural similarities to known compounds. researchgate.net

Advanced Analytical Methodologies for Research and Forensic Characterization of Mpp Pica

The unequivocal identification and characterization of novel psychoactive substances (NPS), such as MPP-PICA and its analogs, are critical for forensic, clinical, and research applications. A multi-platform analytical approach is essential to determine the chemical structure, confirm its presence in complex matrices, and differentiate it from structurally similar compounds. Advanced instrumentation provides the necessary sensitivity, selectivity, and structural detail required for these tasks.

Computational and Theoretical Approaches in Mpp Pica Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand when it is bound to a receptor. This method helps to understand the potential interactions between a chemical compound and its biological target at the atomic level. For compounds related to MPP-PICA, such as synthetic cannabinoid receptor agonists (SCRAs), molecular docking studies have been employed to rationalize observed structure-activity relationships (SARs) and predict binding trends at cannabinoid receptors, specifically CB1 and CB2.

Studies involving in silico receptor-ligand docking have been utilized to understand the binding trends for SCRAs at the CB2 receptor, indicating, for instance, that rigidity in the tail substituent region can be detrimental to affinity. Molecular docking was performed at both CB1 and CB2 receptors to help understand observed SARs for various compounds, including those related to the this compound structure. Cryo-EM structures of the CB1 and CB2 receptors have been used in these simulations. The docking approach can demonstrate the importance of optimal steric contributions of substituents for receptor activation.

While in silico modeling of SCRAs to cannabinoid receptors has shown largely congruent results with cell signaling experiments, it is noted that these models cannot fully capture the dynamic and multifaceted aspects of ligand-receptor interaction necessary for predicting receptor subtype selectivity with complete accuracy. Nevertheless, molecular docking provides a valuable tool for initial assessments and for rationalizing experimental findings related to binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing predictive models that correlate the structural properties of compounds with their biological activities. These models can be used to predict the activity of new or untested compounds based on their molecular structures. QSAR studies aim to make the relationships between structure and biological activity more transparent.

In the broader field of chemical research, QSAR has been applied to predict various biological effects, including pharmacological, toxicological, and biological activities, by analyzing a compound's chemical structure against databases of known compound-activity relationships. While direct QSAR studies specifically focused on predicting the activity of this compound were not prominently detailed in the search results, QSAR is a recognized computational method for predicting the properties and activities of synthetic cannabinoid receptor agonists and other drug-like molecules. The availability of experimental binding and functional data for this compound and its analogs can serve as a basis for developing QSAR models to predict the activity of related compounds.

Predictive Modeling of Receptor Binding Affinity and Functional Efficacy

Predictive modeling of receptor binding affinity and functional efficacy utilizes computational approaches, often in conjunction with experimental data, to estimate how strongly a compound will bind to a receptor and what level of functional response it will elicit. For SCRAs, including analogs of this compound, this involves predicting their interaction with and activation of the CB1 and CB2 receptors.

Studies have reported the binding affinity (Ki) and functional efficacy (EC50, Emax) of compounds structurally related to this compound at CB1 and CB2 receptors. For instance, 5-fluoro this compound has shown significantly less affinity than CP55,940 for the CB1 receptor in radioligand binding assays. Conversely, in βarrestin2 recruitment assays, 5-fluoro this compound demonstrated agonist activity at CB2, while being minimally active at CB1.

In silico modeling, such as the calculation of interaction energy, can serve as a predictive metric to estimate and compare the relative affinity of different cannabinoids at each receptor. These modeled predictions have shown general agreement with experimental findings in cell-based assays, supporting the validity of the computational receptor models used. However, it is also acknowledged that computational models may not always fully predict the complex in vitro activity profiles of these compounds.

Predictive modeling efforts are crucial for understanding the potential pharmacological profiles of emerging SCRAs and can help prioritize compounds for experimental testing.

In Silico Metabolism Prediction and Mechanistic Characterization of Biotransformations

In silico metabolism prediction tools are used to forecast how a chemical compound is likely to be metabolized in biological systems, typically by enzymes such as cytochrome P450s. These tools can predict potential metabolic sites and the structures of resulting metabolites, providing insights into a compound's biotransformation pathways.

While detailed in silico metabolism prediction studies specifically on this compound were not extensively described in the provided search results, the approach is recognized and applied in the study of SCRAs. In silico prediction tools are among the different approaches used for evaluating the metabolism of SCRAs. Understanding the metabolic fate of compounds like this compound is important because metabolites can have different pharmacological activities and toxicological profiles compared to the parent compound.

General in silico studies on metabolism prediction highlight the role of enzymes like cytochrome P450s in various biotransformation reactions such as hydroxylation and dealkylation. Predicting the site of metabolism can provide valuable insights into a molecule's metabolic stability. Although specific mechanistic characterization of this compound biotransformations through in silico methods was not detailed, these computational tools are available and are part of the broader efforts to understand the pharmacokinetic behavior of SCRAs.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID | Other Identifiers |

| This compound | 165362306 | |

| 5F-MPP-PICA | Not Available | CAS: 2682867-54-3, MPHP-2201, 5-fluoro MPhP-PICA |

| CUMYL-PICA | 86273678 | |

| APP-FUBINACA | 58124515 | |

| 5F-PY-PICA | 129520948 | |

| 5F-PY-PINACA | 125181281 | |

| 5F-MDMB-PICA | 129597835 | |

| AM-2201 | 53393997 | |

| CP55,940 | 104895 | |

| Δ9-THC | 16078 | |

| JWH-018 | 10382701 | |

| MDMB-FUBINACA | 119025665 | |

| ADB-BUTINACA | 155907792 | |

| AB-FUBINACA | 58124325 | |

| HU-210 | 9821569 | |

| AM841 | 102336704 |

Emerging Research Frontiers and Methodological Advancements for Scra Pica Analogs

Development of Novel In Vitro and In Vivo Research Models for SCRA Investigation

Investigating the pharmacological profiles of SCRAs like MPP-PICA and its analogs requires sophisticated in vitro and in vivo models. In vitro studies are crucial for determining receptor binding affinity and functional activity at cannabinoid receptors, particularly CB1 and CB2 nih.govacs.orgresearchgate.netnih.govljmu.ac.uk. Cell-based assays, such as those monitoring β-arrestin recruitment or changes in membrane potential, are widely used to assess the potency and efficacy of these compounds at CB1 and CB2 receptors acs.orgresearchgate.netresearchgate.netbiorxiv.orgfrontiersin.orgresearchgate.netresearchgate.net. For instance, studies have utilized HEK293T cells stably expressing CB1 receptors to evaluate the potency and efficacy of SCRA enantiomers researchgate.net. Research has shown that 5F-MDMB-PICA acts as a potent agonist at both human CB1 and CB2 receptors in low nanomolar concentrations ljmu.ac.uk. In mouse brain membranes, 5F-MDMB-PICA and its analogs have been shown to inhibit binding to [³H]rimonabant-labeled CB1 and exhibit agonist actions in [³⁵S]GTPγS functional assays nih.govnih.gov.

In vivo models, often utilizing rodents like mice and rats, are employed to investigate the physiological effects of SCRAs and to correlate in vitro findings with in vivo outcomes nih.govacs.orgnih.govbiorxiv.orgnih.gov. These models can assess effects such as hypothermia, catalepsy, and analgesia, which are mediated by CB1 receptor activation nih.govnih.govnih.gov. Studies have demonstrated that 5F-MDMB-PICA and its analogs produce dose- and time-dependent hypothermia, catalepsy, and analgesia in mice, effects that are reversed by CB1 antagonists like rimonabant, indicating CB1 involvement nih.govnih.gov. Biotelemetry in rats has also been used to evaluate the in vivo activity of related SCRAs like CUMYL-PICA and CUMYL-5F-PICA, showing effects on body temperature and heart rate acs.org. The development of more complex in vitro models, such as organ-on-chip technology, is also an emerging area in drug safety testing, although specific applications to SCRAs like this compound were not detailed in the search results humanspecificresearch.org.

Application of Advanced "-omics" Technologies (e.g., Metabolomics in Cellular Systems)

Advanced "-omics" technologies, particularly metabolomics, are increasingly being applied to understand the metabolic fate and effects of SCRAs in biological systems nih.govcicbiogune.esdntb.gov.uanih.govsciex.com. Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system, providing insights into metabolic pathways and how they are affected by exposure to compounds like SCRAs cicbiogune.esnih.govsciex.com.

Studies have utilized techniques such as ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QToF-MS) to identify SCRA metabolites following incubation with primary human hepatocytes researchgate.net. This approach helps in understanding how the body processes these compounds and identifying potential biomarkers for exposure researchgate.neteco-vector.com. For example, the metabolic profile of 5F-PY-PICA in rat and human hepatocytes has been described biorxiv.org. Metabolomics can reveal the various biotransformation pathways, such as hydrolysis of ester bonds, amide linkage hydrolysis, N-dealkylation, oxidative carboxylation, hydroxylation, and dihydrodiol formation, as observed for compounds like MDMB(N)-022 eco-vector.com. These studies are crucial for forensic toxicology and for understanding the potential biological activity of metabolites researchgate.neteco-vector.comcaymanchem.com.

Interdisciplinary Research Integrating Chemical Synthesis, Molecular Pharmacology, and Advanced Analytical Science

Understanding SCRAs like this compound necessitates a highly interdisciplinary approach, combining expertise from chemical synthesis, molecular pharmacology, and advanced analytical science researchgate.netresearchgate.netfrontiersin.orgbiorxiv.org.

Chemical Synthesis: The synthesis of this compound and its analogs is essential for providing reference standards for analytical detection and for generating compounds with specific structural modifications to study structure-activity relationships (SARs) researchgate.netresearchgate.netfrontiersin.orgbiorxiv.orgbiorxiv.org. Straightforward methods for the preparation of 5F-MDMB-PICA are reported to exist ljmu.ac.uk. Research involves synthesizing novel analogs, sometimes based on existing SCRA design trends or exploring variations in core structures and substituents researchgate.netbiorxiv.orgbiorxiv.org. Enantiospecific synthesis is also important, as different enantiomers can have varying potency and efficacy at cannabinoid receptors researchgate.netfrontiersin.org.

Molecular Pharmacology: Molecular pharmacology focuses on the interactions of SCRAs with their biological targets, primarily the CB1 and CB2 receptors nih.govacs.orgresearchgate.netnih.govljmu.ac.ukresearchgate.netbiorxiv.orgfrontiersin.orgresearchgate.netresearchgate.netnih.govbiorxiv.org. This involves determining binding affinities (Ki) and functional potencies (EC50) through in vitro assays nih.govacs.orgresearchgate.netnih.govbiorxiv.orgfrontiersin.orgresearchgate.netresearchgate.net. Studies have shown that subtle alterations to the head group composition of 5F-pentylindole SCRAs, such as 5F-MDMB-PICA, can significantly influence their pharmacological effects at CB1 nih.govnih.gov. The rank order of binding affinity and functional potency at CB1 has been determined for 5F-MDMB-PICA and several analogs nih.govnih.gov.

Table 1: In Vitro CB1 Receptor Binding Affinity and Functional Potency of 5F-MDMB-PICA and Analogs in Mouse Brain Membranes nih.govnih.gov

| Compound | CB1 Binding Affinity (Ki, nM) | CB1 Functional Potency (EC50, nM) |

| 5F-MDMB-PICA | 1.24 | 1.46 |

| AM-2201 | ≈ 5F-CUMYL-PICA | - |

| 5F-CUMYL-PICA | ≈ AM-2201 | - |

| 5F-NNEI | ≈ 5F-MMB-PICA | - |

| 5F-MMB-PICA | ≈ 5F-NNEI | - |

| 5F-SDB-006 | 263.3 | Very weak |

| Note: Values are approximate or relative where specific numbers were not available in the snippets for all compounds. |

Advanced Analytical Science: Advanced analytical techniques are critical for the identification, characterization, and quantification of SCRAs and their metabolites in various matrices, including seized drug samples and biological specimens researchgate.netresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgeco-vector.combiorxiv.orgacs.org. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, liquid chromatography–mass spectrometry (LC-MS), gas chromatography–mass spectrometry (GC-MS), and high-resolution mass spectrometry (HRMS) are routinely employed researchgate.netresearchgate.netresearchgate.netfrontiersin.orgeco-vector.combiorxiv.org. These methods are essential for confirming the structure and purity of synthesized compounds and for detecting and identifying SCRAs in forensic and toxicological samples researchgate.netresearchgate.netresearchgate.netfrontiersin.orgeco-vector.com. Photochemical fingerprinting is also being explored as a sensitive probe for SCRA detection acs.org.

Addressing Challenges and Exploring Opportunities in Understanding Novel SCRA Pharmacology and Mechanisms

Research into novel SCRA pharmacology and mechanisms faces several challenges and presents opportunities for advancement.

One significant challenge is the rapid emergence of new SCRA structures on the illicit drug market, often with little to no prior scientific literature available researchgate.netclinicallab.combiorxiv.org. This necessitates constant development and updating of analytical methods for their timely detection and identification clinicallab.comresearchgate.net. The structural diversity and evolving nature of SCRAs make developing universal detection methods difficult clinicallab.comacs.org.

Another challenge lies in translating findings from in vitro and in vivo animal models to human pharmacology biorxiv.orgcas.org. While animal models provide valuable insights into the in vivo effects of SCRAs, species differences can exist humanspecificresearch.org. There is a need for more research in human subjects, although this is often limited biorxiv.org. Developing suitable in vitro models that better mimic human physiological responses is an ongoing opportunity humanspecificresearch.org.

Understanding the full pharmacological profile of novel SCRAs, including potential off-target effects beyond CB1 and CB2 receptors, remains an area requiring further investigation researchgate.netresearchgate.net. While some studies screen for activity at other GPCR targets, comprehensive data are often lacking researchgate.net.

Opportunities in SCRA research include the continued development of advanced analytical techniques for faster and more sensitive detection and characterization clinicallab.comresearchgate.netacs.org. Advances in "-omics" technologies, such as single-cell metabolomics, hold promise for providing a more detailed understanding of SCRA effects at the cellular level nih.gov. Furthermore, interdisciplinary collaboration between chemists, pharmacologists, toxicologists, and analytical scientists is crucial for effectively addressing the challenges posed by the evolving SCRA landscape frontiersin.org. Research into the structure-activity relationships of SCRAs continues to provide valuable insights into the molecular determinants of their potency and efficacy nih.govnih.gov.

Q & A

Q. How can interdisciplinary approaches enhance this compound research?

- Methodological Answer : Integrate chemical synthesis with:

Omics technologies : Transcriptomics/proteomics to identify mechanistic pathways.

Policy analysis : Use frameworks from public health research to contextualize findings (e.g., risk-benefit assessments).

Data science : Apply FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.

Collaborate with domain experts to address regulatory and ethical implications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.